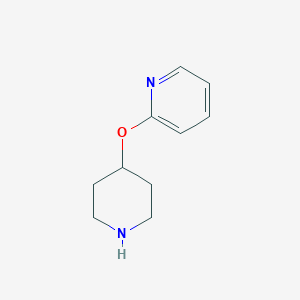

2-(Piperidin-4-yloxy)pyridine

Beschreibung

Overview of the Chemical Entity and its Significance in Contemporary Chemistry

2-(Piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine (B92270) ring linked to a piperidine (B6355638) moiety through an ether bond. Its chemical structure is foundational to its role as a versatile building block in the synthesis of more complex molecules. The compound, with the molecular formula C₁₀H₁₄N₂O, is recognized as a key intermediate in the pharmaceutical industry. It is particularly instrumental in the development of agents targeting the central nervous system (CNS) and in the creation of antimalarial therapies.

The significance of this compound in medicinal chemistry is underscored by its presence as a core scaffold in various drug discovery programs. The piperidine and pyridine rings are common motifs in biologically active compounds, and their combination via an oxygen linker provides a unique three-dimensional structure that can interact with a variety of biological targets. Researchers utilize this scaffold to explore enzyme inhibition and receptor binding, leveraging its structural similarity to known bioactive molecules.

The compound can undergo a range of chemical reactions, including oxidation to form pyridine N-oxides, reduction to yield reduced derivatives, and nucleophilic substitution, where the piperidin-4-yloxy group can be replaced. This chemical versatility allows for the generation of diverse libraries of compounds for screening in drug discovery and agrochemical research.

Below is a table summarizing the key chemical properties of this compound and some of its derivatives.

| Property | This compound | 3-(Piperidin-4-yloxy)pyridine | 2-Methoxy-4-(piperidin-4-yloxy)pyridine |

| CAS Number | 127806-46-6 | 310881-48-2 | 1553484-92-6 sigmaaldrich.cn |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O | C₁₁H₁₆N₂O₂ sigmaaldrich.cn |

| Molecular Weight | 178.24 g/mol | 178.23 g/mol | 208.26 g/mol sigmaaldrich.cn |

| Boiling Point | Not specified | 301.8°C at 760 mmHg | Not specified |

| Density | Not specified | 1.078 g/cm³ | Not specified |

| IUPAC Name | This compound | 3-Piperidin-4-yloxypyridine | 2-Methoxy-4-(piperidin-4-yloxy)pyridine sigmaaldrich.cn |

Historical Context and Evolution of Research on Oxygen-Linked Piperidine-Pyridine Systems

The exploration of piperidine and pyridine scaffolds in chemistry has a long history, with both heterocycles being recognized for their prevalence in natural products and pharmaceuticals. mdpi.comdovepress.com The deliberate connection of these two rings through an oxygen atom to form ether-linked systems is a more modern development, driven by the desire to create novel chemical entities with specific biological activities.

Early research into synthetic oxygen carriers, such as cobalt-Schiff base chelates, provided foundational knowledge on the interaction of metal complexes with oxygen, often involving heterocyclic ligands like pyridine. sci-hub.se While not directly focused on piperidine-pyridine ethers, these studies highlighted the importance of the electronic and steric properties of ligands in influencing reactivity. sci-hub.se

The synthesis of piperidines has evolved from classical methods like the hydrogenation of pyridines to more sophisticated strategies, including rhodium- and palladium-catalyzed reactions. mdpi.com These advancements have made substituted piperidines, the necessary precursors for compounds like this compound, more accessible. The development of methods for the reductive amination and annulation has further expanded the toolkit for constructing the piperidine ring. mdpi.com

In recent years, research has increasingly focused on the application of these systems in medicinal chemistry. For instance, derivatives of 2-(piperidin-4-yloxy)pyrimidine (B1307929) have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. bohrium.comresearchgate.net These studies demonstrate a sophisticated understanding of structure-activity relationships, where the piperidine-oxy-pyridine scaffold serves as a key element for achieving high potency and selectivity. bohrium.comresearchgate.net The evolution of research in this area reflects a trend towards rational drug design, where specific structural motifs are employed to target particular biological pathways.

Scope and Objectives of the Research Outline for this compound

This article aims to provide a focused and comprehensive overview of the chemical compound this compound within the context of academic research. The primary objective is to detail the fundamental chemical aspects of this compound, including its synthesis, properties, and the research applications it has found.

The scope of this outline is strictly limited to the scientific study of this compound and its immediate derivatives. The discussion will encompass:

Synthesis and Characterization: Detailing the common synthetic routes to produce this compound and the analytical techniques used to confirm its structure and purity.

Chemical Properties and Reactivity: Exploring the physicochemical properties and the types of chemical reactions the compound can undergo.

Research Applications: Highlighting its use as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

This outline will present detailed research findings and utilize data tables to convey information clearly and concisely. The content is intended to be professional and authoritative, drawing from a diverse range of scientific literature.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIOVHPKOZEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403911 | |

| Record name | 2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127806-46-6 | |

| Record name | 2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Piperidin 4 Yloxy Pyridine

Established Synthetic Routes for 2-(Piperidin-4-yloxy)pyridine and its Derivatives

The construction of the this compound scaffold typically relies on the formation of an ether linkage between a pyridine (B92270) and a piperidine (B6355638) precursor. The specific reagents and reaction conditions can be adapted to introduce various substituents on either ring system, leading to a diverse library of derivatives.

The synthesis of this compound derivatives often begins with the preparation of key intermediate compounds, which are then coupled to form the final product.

A common and foundational approach involves the use of 4-hydroxypiperidine (B117109) derivatives. The nitrogen of 4-hydroxypiperidine is often protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

The synthesis of N-Boc-4-hydroxypiperidine can be achieved through a multi-step process starting from 4-piperidone (B1582916) hydrochloride hydrate. google.com The initial step involves basification to yield 4-piperidone, which is then reduced using a reducing agent like sodium borohydride (B1222165) to 4-hydroxypiperidine. google.com The subsequent protection of the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like potassium carbonate or aqueous sodium hydrogen carbonate yields N-Boc-4-hydroxypiperidine in high purity. google.comchemicalbook.com

| Starting Material | Reagents | Product | Yield | Purity |

| 4-Piperidone hydrochloride hydrate | 1. Liquid ammonia, Toluene 2. Sodium borohydride, Methanol | 4-Hydroxypiperidine | - | 98.9% (GC) |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Potassium carbonate, Methanol | N-Boc-4-Hydroxypiperidine | Near-quantitative | >99.5% (GC) google.com |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Aqueous sodium hydrogen carbonate, Dichloromethane | N-Boc-4-Hydroxypiperidine | Quantitative chemicalbook.com | - |

Another synthetic strategy involves the nucleophilic substitution reaction between methoxy-pyridine derivatives and piperidine derivatives. For instance, 3-methoxypyridine (B1141550) can react with piperidine in the presence of a strong base such as sodium hydride and an activating agent like lithium iodide in a solvent like tetrahydrofuran (B95107) (THF). ntu.edu.sg This method facilitates the amination of the methoxypyridine core to form aminopyridine derivatives. ntu.edu.sg The use of methoxypyridines is advantageous as the methoxy (B1213986) group can act as a directing group for further functionalization and its electron-withdrawing nature can mitigate the basicity of the pyridine nitrogen, which can sometimes hinder reaction yields. nih.gov

| Methoxy-pyridine | Amine | Reagents | Product | Yield |

| 3-Methoxypyridine | Piperidine | NaH, LiI, THF | 3-(Piperidin-1-yl)pyridine | 88% ntu.edu.sg |

| 2,6-Dimethoxypyridine | Piperidine | NaH, LiI, THF | 6-Methoxy-2-(piperidin-1-yl)pyridine | 76% ntu.edu.sg |

The core ether linkage of the this compound moiety is typically formed through a nucleophilic substitution reaction. One common method is the etherification of a pyridinemethanol derivative with a piperidine precursor. For example, α-(4-chlorophenyl)-2-pyridinemethanol can react with N-carbethoxy-4-piperidinol in the presence of an acid catalyst like concentrated sulfuric acid at elevated temperatures.

Alternatively, a Williamson ether synthesis approach can be employed where a deprotonated 4-hydroxypiperidine derivative reacts with a halo-pyridine, such as 2-chloropyridine (B119429), under basic conditions. vulcanchem.com For instance, 4-hydroxypiperidine can be reacted with 2-chloropyridine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at an elevated temperature to form 4-(pyridin-2-yloxy)piperidine. vulcanchem.com

Subsequent removal of any protecting groups, such as the N-carbethoxy or N-Boc group, is often necessary to yield the final this compound or its derivatives. This is typically achieved through hydrolysis with a base like sodium hydroxide (B78521) or treatment with a strong acid.

Achieving high purity of the synthesized this compound and its derivatives is crucial, especially for pharmaceutical applications.

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For piperidine-4-one derivatives, a variety of solvents and solvent mixtures have been utilized, including ethanol (B145695), acetonitrile (B52724), methanol, and mixtures like ethanol-ethyl acetate (B1210297) and dichloromethane/methanol. chemrevlett.com In many reported syntheses, distilled ethanol has proven to be an effective solvent for recrystallizing piperidine-4-one derivatives. chemrevlett.com

For some derivatives of this compound, purification can be enhanced through salt formation. The crude product can be treated with an acid, such as fumaric acid in ethanol, to form a crystalline salt which can be easily isolated. Subsequent basification of the purified salt regenerates the free base with very high purity. For instance, the purification of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine has been achieved by dissolving the crude product in a biphasic system of water and an organic solvent at a specific pH, separating the aqueous phase, and then adjusting the pH to an alkaline state before extracting the purified product with an organic solvent. patsnap.com This method has been shown to yield purities greater than 98%. patsnap.com

Purification Techniques for Synthesized Compounds

Chromatography

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, ensuring the isolation of compounds with high purity, which is critical for their use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of this compound derivatives, HPLC is frequently used to assess purity. For instance, derivatives of this compound have been purified to a high degree, with HPLC analysis confirming purities of up to 100% at a detection wavelength of 254 nm. csic.es In some synthetic procedures, the purity of resulting compounds, such as N-(4-Propoxyphenyl)-6-[4-(pyridin-4-yloxy) piperidin-1-yl]- rsc.orgugent.beoxadiazolo-[3,4-b]pyrazin-5-amine, was determined to be 86% by HPLC. csic.es The choice of stationary and mobile phases is crucial for achieving optimal separation. For related piperidine-containing compounds, reverse-phase HPLC is often utilized.

Thin-Layer Chromatography (TLC): TLC is a simpler, more rapid chromatographic technique used to monitor the progress of reactions, identify compounds, and determine their purity. For pyridine-containing compounds, which can be sensitive to the acidic nature of standard silica (B1680970) gel, certain precautions may be necessary. rochester.edu If a compound is unstable on silica, it can lead to streaking or the appearance of multiple spots, complicating the analysis. rochester.edu In such cases, using a different stationary phase or adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the eluent can improve the separation and spot shape. researchgate.net For monitoring reactions involving high-boiling solvents like pyridine, it may be necessary to remove the solvent under vacuum from the spotted TLC plate before development to prevent smearing. rochester.edu

The following table provides an overview of chromatographic conditions used for the analysis of related piperidine derivatives, which can be adapted for this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Application | Reference |

| HPLC | Silica | Hexane/Ethyl Acetate (1:1) | UV (254 nm) | Purification of intermediates | csic.es |

| HPLC | Not specified | Not specified | UV (254 nm) | Purity determination of final products | csic.es |

| TLC | Silica Gel | Dichloromethane/Methanol (2:1) | UV light | Identification of 4-(1-Piperidinyl)pyridine | researchgate.net |

| TLC | Silica Gel | Ethyl Acetate/Hexane (60%) | Not specified | Purification of intermediates | core.ac.uk |

Advanced Synthetic Strategies and Novel Approaches

Regioselective Synthesis and Stereochemical Control

The synthesis of substituted piperidines, including the aryloxy-piperidine scaffold, often requires precise control over regioselectivity and stereochemistry to achieve the desired biological activity.

Regioselective Synthesis: Regioselectivity in the synthesis of pyridine derivatives is a significant challenge. For instance, direct C-4 alkylation of pyridines has historically been difficult, often leading to mixtures of isomers. nih.gov Recent advancements have introduced the use of blocking groups to direct functionalization to a specific position. A maleate-derived blocking group has been successfully used to achieve highly regioselective Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. nih.gov While not directly applied to this compound, this strategy highlights a potential avenue for regioselective modifications. In the synthesis of related 2-(2-hydroxyaryl)pyridines, altering reaction conditions from those used to produce 3-substituted pyridines allowed for a regioselective synthesis of the 2-substituted product. rsc.org

Stereochemical Control: Many biologically active piperidine derivatives are chiral, and their therapeutic effects are often dependent on a specific enantiomer. Therefore, stereochemical control is a critical aspect of their synthesis. Asymmetric synthesis of piperidines can be achieved through various methods, including the use of chiral auxiliaries, catalysts, or enzymatic resolutions. rsc.orgnih.gov For example, iridium-catalyzed allylic cyclization has been used to synthesize enantiomerically enriched vinylpiperidine building blocks. nih.gov Another approach involves the stereoselective reduction of piperidin-4-ones to afford 4-hydroxypiperidines. ugent.be Chemical reduction with sodium borohydride often proceeds with cis-diastereoselectivity, while enzymatic reductions using alcohol dehydrogenases can provide access to either the (S)- or (R)-enantiomer with high enantioselectivity. ugent.be Furthermore, chemo-enzymatic methods combining chemical synthesis with biocatalysis have emerged as powerful tools for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. researchgate.net

The table below summarizes some advanced strategies for stereochemical control in piperidine synthesis.

| Strategy | Key Reaction | Catalyst/Reagent | Stereochemical Outcome | Application | Reference |

| Asymmetric Catalysis | Iridium-catalyzed allylic cyclization | Enantiomeric Iridium catalysts | High enantioselectivity | Synthesis of dendrobate alkaloids | nih.gov |

| Diastereoselective Reduction | Chemical reduction of piperidin-4-ones | NaBH₄ | cis-Diastereoselectivity | Synthesis of 4-hydroxypiperidines | ugent.be |

| Enantioselective Reduction | Enzymatic reduction of piperidin-4-ones | Alcohol dehydrogenase | (S)- or (R)-enantioselectivity | Synthesis of 4-hydroxypiperidines | ugent.be |

| Chemo-enzymatic Synthesis | Amine oxidase/ene imine reductase cascade | Biocatalysts | Stereo-defined 3- and 3,4-substituted piperidines | Synthesis of antipsychotic drugs | researchgate.net |

Catalytic Approaches in the Synthesis of Aryloxy-Piperidine Scaffolds

Catalytic methods play a crucial role in the efficient and selective synthesis of aryloxy-piperidine scaffolds. These approaches often involve metal-catalyzed cross-coupling reactions or hydrogenation.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the formation of C-O bonds in the synthesis of aryl ethers. For instance, Suzuki coupling reactions, catalyzed by palladium complexes like Pd(PPh₃)₄, have been employed to couple boronic acids with halogenated pyridines, which can be a key step in constructing the aryloxy-piperidine framework. mdpi.com For example, 2-fluoro-6-(4-propoxyphenyl)pyridine was synthesized via a Suzuki coupling of 2-bromo-6-fluoropyridine (B132718) with 4-propoxyphenylboronic acid. mdpi.com

Hydrogenation: The reduction of substituted pyridines to the corresponding piperidines is a fundamental transformation, often achieved through catalytic hydrogenation. A variety of catalysts, including rhodium, palladium, ruthenium, and nickel, have been utilized for this purpose. mdpi.com For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been developed for the acid-free hydrogenation of pyridines in water. mdpi.com Ruthenium-based heterogeneous catalysts have been shown to effect diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com The choice of catalyst can be critical for achieving high yields and selectivity, especially in the presence of other functional groups. mdpi.com

The following table highlights some catalytic approaches relevant to the synthesis of aryloxy-piperidine scaffolds.

| Catalytic Approach | Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | C-C bond formation | 2-bromo-6-fluoropyridine and 4-propoxyphenylboronic acid | Forms a precursor to the aryloxy moiety | mdpi.com |

| Hydrogenation | Heterogeneous Cobalt on Titanium Nanoparticles | Reduction of pyridine ring | Substituted pyridines | Acid-free conditions, can be performed in water | mdpi.com |

| Hydrogenation | Heterogeneous Ruthenium | Reduction of pyridine ring | Multi-substituted pyridines | cis-Diastereoselective | mdpi.com |

| Hydrogenation | Palladium | Reduction of pyridine ring | Fluorinated pyridines | Effective in the presence of air and moisture | mdpi.com |

Chemical Reactivity and Derivatization of the this compound Core

The this compound core possesses several reactive sites that allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions and Functional Group Modifications

The pyridine and piperidine rings, as well as the ether linkage, offer opportunities for oxidation and other functional group modifications.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The piperidine ring itself can also be subject to oxidation. For instance, treatment of related piperidine derivatives with oxidizing agents can lead to the formation of piperidinones. ugent.be The sulfur atom in derivatives containing a sulfonyl group can be oxidized to sulfoxides or sulfones using reagents like potassium permanganate or hydrogen peroxide. evitachem.com

Functional Group Modifications: The piperidine nitrogen is a key site for functionalization. It can undergo alkylation, acylation, and sulfonylation to introduce a wide variety of substituents. For example, the synthesis of bepotastine, an antihistamine drug, involves the alkylation of the piperidine nitrogen in a derivative of this compound. google.com The ether linkage, while generally stable, can potentially be cleaved under harsh acidic conditions, although this is not a commonly desired reaction.

Nucleophilic Substitution Reactions on the Piperidine Ring for Further Functionalization

The piperidine ring of the this compound core is a versatile scaffold for introducing further functionality, primarily through reactions involving the secondary amine.

N-Functionalization: The nitrogen atom of the piperidine ring is nucleophilic and readily reacts with a variety of electrophiles. This allows for the introduction of diverse functional groups, which is a common strategy in drug discovery to modulate the pharmacological properties of the molecule. Common reactions include:

Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the piperidine nitrogen.

Acylation: Reaction with acyl chlorides or anhydrides forms amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. evitachem.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-alkylated products.

These reactions are fundamental to the synthesis of a vast number of biologically active compounds derived from the this compound scaffold. For example, in the synthesis of GPR119 agonists, the piperidine nitrogen was coupled to 5-chloro-2-iodopyrimidine (B1415080) in the presence of a base to form the final product. acs.org

The table below provides examples of derivatization reactions on the piperidine ring.

| Reaction Type | Reagent | Functional Group Introduced | Example Application | Reference |

| Alkylation | Alkyl halide | Alkyl group | Synthesis of bepotastine | google.com |

| Sulfonylation | Sulfonyl chloride | Sulfonyl group | Synthesis of sulfonamide derivatives | evitachem.com |

| Nucleophilic Aromatic Substitution | 5-chloro-2-iodopyrimidine | Pyrimidinyl group | Synthesis of GPR119 agonists | acs.org |

Condensation Reactions, particularly involving the Methoxy Group if present in derivatives

Condensation reactions are a fundamental class of reactions in organic synthesis, often utilized to form carbon-carbon bonds. In the context of this compound derivatives, particularly those bearing a methoxy group, these reactions provide a pathway to more complex molecular architectures. The Knoevenagel and Claisen-Schmidt condensations are notable examples.

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine itself. wikipedia.orgmdpi.com For instance, a methoxy-substituted benzaldehyde (B42025) derivative of a pyridine compound can react with an active methylene (B1212753) compound like malononitrile (B47326) or thiobarbituric acid. wikipedia.org The presence of a methoxy group can influence the reactivity of the aromatic ring and the stability of reaction intermediates.

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org This reaction is also base-catalyzed, often using sodium hydroxide. wikipedia.org A methoxy-substituted acetophenone, for example, can undergo condensation with a pyridine carbaldehyde to form a chalcone (B49325) derivative. researchgate.net The position of the methoxy group on the phenyl ring can significantly impact the electronic properties and subsequent biological activity of the resulting chalcone. researchgate.net

These condensation reactions are valuable tools for extending the carbon framework of this compound derivatives, leading to compounds with diverse structural motifs.

Mitsunobu Reaction for N-heterocyclic alkyl ether formation utilizing related intermediates

The Mitsunobu reaction is a versatile and widely used method for the formation of esters, ethers, and other functionalities with inversion of stereochemistry at the alcohol carbon. wikipedia.org It is particularly useful for the synthesis of N-heterocyclic alkyl ethers from a corresponding alcohol and an acidic nucleophile under mild conditions. researchgate.net This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the synthesis of this compound and its analogues, the Mitsunobu reaction provides a direct route to form the ether linkage. This is achieved by reacting a suitable hydroxypyridine with a protected piperidin-4-ol derivative, such as N-Boc-4-hydroxypiperidine. researchgate.netnih.govmdpi.com The Boc (tert-butoxycarbonyl) protecting group is commonly used for the piperidine nitrogen to prevent side reactions.

The general reaction scheme involves the activation of the alcohol (N-Boc-4-hydroxypiperidine) by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the deprotonated hydroxypyridine. The reaction proceeds with clean inversion of configuration at the alcohol's stereocenter, which is a key feature of this transformation.

The utility of the Mitsunobu reaction extends to the synthesis of various derivatives. For example, it has been employed in the preparation of intermediates for potential antidiabetic clinical candidates, where a protected 4-hydroxypiperidine is coupled with a substituted pyridin-2(1H)-one under standard Mitsunobu conditions. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| N-Boc-4-hydroxypiperidine | 2-Hydroxypyridine | PPh₃, DEAD/DIAD | N-Boc-2-(piperidin-4-yloxy)pyridine | researchgate.netnih.govmdpi.com |

| Protected 4-hydroxypiperidine | Gimeracil | Standard Mitsunobu conditions | Intermediate for BMS-903452 | beilstein-journals.org |

Introduction of Halogen Substituents (e.g., 3-Bromo, 3-Fluoro, 3,5-Dichloro, 5-Bromo derivatives)

The introduction of halogen atoms onto the pyridine ring of this compound can significantly modulate its chemical and physical properties. Various methods have been developed for the synthesis of halogenated derivatives.

Bromination: The synthesis of 3-Bromo-2-(piperidin-4-yloxy)pyridine can be achieved through different strategies. One approach involves the bromination of pyridine itself using reagents like bromine in the presence of an acid. sci-hub.se Another method involves the reaction of 2,3-dibromopyridine (B49186) with a suitable piperidin-4-ol derivative.

For the synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine , a common route involves the reaction of 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine with 4-hydroxypiperidine. The resulting product can then be used to form various salts, such as the hydrochloride salt.

Fluorination: The synthesis of 3-Fluoro-2-(piperidin-4-yloxy)pyridine and related structures can be accomplished through methods like a palladium-catalyzed [4+2] annulation, which allows for the construction of the 3-fluoropiperidine (B1141850) core from α-fluoro-β-ketoester starting materials.

Dichlorination: The preparation of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine derivatives often starts with a dichlorinated pyridine precursor. For example, 2,3,5-trichloropyridine (B95902) can be reacted with a protected 4-hydroxypiperidine to yield the desired product.

| Halogenated Derivative | Synthetic Precursors | Key Reagents/Conditions | Reference |

| 3-Bromo-2-(piperidin-4-yloxy)pyridine | Pyridine | Br₂, H⁺ | sci-hub.se |

| 5-Bromo-2-(piperidin-4-yloxy)pyridine | 2,5-Dibromopyridine, 4-Hydroxypiperidine | - | |

| 3-Fluoro-2-(piperidin-4-yloxy)pyridine | α-Fluoro-β-ketoester, Cyclic carbamate (B1207046) | Pd(dba)₂, Ligand, TFA | |

| 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine | 2,3,5-Trichloropyridine, Protected 4-hydroxypiperidine | - |

Formation of Acid Salts (e.g., Dihydrochloride (B599025), Hydrochloride, Trifluoroacetate)

The formation of acid salts is a common practice in pharmaceutical and chemical research to improve the solubility, stability, and handling of basic compounds like this compound.

Dihydrochloride Salts: The dihydrochloride salt of this compound and its derivatives, such as 2-methyl-6-(piperidin-4-yloxy)pyridine (B3280915) dihydrochloride, can be prepared by treating the free base with an excess of hydrochloric acid. These salts often exhibit enhanced solubility and purity, making them suitable for various applications.

Hydrochloride Salts: The hydrochloride salt is formed by reacting the parent compound with one equivalent of hydrochloric acid. For instance, 5-methoxy-2-(piperidin-4-yloxy)pyridine (B13263388) hydrochloride is prepared by dissolving the free base in a suitable solvent like tetrahydrofuran (THF) and adding concentrated HCl. The removal of the solvent and azeotropic evaporation with ethanol/toluene can yield the final salt. Similarly, the hydrochloride salt of other derivatives can be obtained by treatment with aqueous hydrogen chloride. beilstein-journals.org

Trifluoroacetate (B77799) Salts: Trifluoroacetate (TFA) salts are another common salt form, often prepared by treating the free base with trifluoroacetic acid. wikipedia.org For example, 2-(azetidin-3-yloxy)pyrazine (B8728885) trifluoroacetate has been synthesized and used in further chemical transformations. wikipedia.org The formation of TFA salts is also utilized in the deprotection of Boc-protected amines, where TFA is used to cleave the Boc group, often resulting in the TFA salt of the free amine. wikipedia.org

| Salt Form | Reagent | General Procedure | Reference |

| Dihydrochloride | Excess Hydrochloric Acid | Treatment of the free base with excess HCl. | |

| Hydrochloride | Hydrochloric Acid | Reaction of the free base with one equivalent of HCl in a suitable solvent. | beilstein-journals.org |

| Trifluoroacetate | Trifluoroacetic Acid | Treatment of the free base with TFA. | wikipedia.org |

Iii. Spectroscopic and Analytical Characterization of 2 Piperidin 4 Yloxy Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 2-(Piperidin-4-yloxy)pyridine provides characteristic signals for both the pyridine (B92270) and piperidine (B6355638) ring systems. Based on data from structurally related analogs, the chemical shifts (δ) can be predicted. vulcanchem.comvulcanchem.com The protons on the pyridine ring are expected in the aromatic region (δ 6.5–8.5 ppm), while the piperidine protons appear in the aliphatic region (δ 1.5–5.0 ppm). The methine proton on the carbon bearing the ether oxygen (piperidine C4-H) is typically found further downfield due to the deshielding effect of the oxygen atom. vulcanchem.com For instance, in an analog, this proton appears as a multiplet around δ 4.81–4.75 ppm. vulcanchem.com The protons on the piperidine ring adjacent to the nitrogen atom are also shifted downfield. vulcanchem.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | ~8.1-8.2 | Doublet of doublets | |

| Pyridine H-4 | ~7.5-7.6 | Triplet of doublets | |

| Pyridine H-3 | ~6.8-6.9 | Doublet of triplets | |

| Pyridine H-5 | ~6.7-6.8 | Doublet of triplets | |

| Piperidine O-CH (H-4) | ~4.7-4.9 | Multiplet | |

| Piperidine N-CH₂ (H-2, H-6) | ~3.0-3.2 | Multiplet | |

| Piperidine N-CH₂ (H-2, H-6) | ~2.6-2.8 | Multiplet | |

| Piperidine CH₂ (H-3, H-5) | ~1.9-2.1 | Multiplet | |

| Piperidine CH₂ (H-3, H-5) | ~1.5-1.7 | Multiplet |

Note: Predicted values are extrapolated from published data on analogous compounds. Actual values may vary based on solvent and experimental conditions. vulcanchem.comvulcanchem.comgoogle.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~163-164 |

| Pyridine C-6 | ~147-148 |

| Pyridine C-4 | ~138-139 |

| Pyridine C-5 | ~116-117 |

| Pyridine C-3 | ~110-111 |

| Piperidine C-4 | ~70-72 |

| Piperidine C-2, C-6 | ~42-44 |

Note: Predicted values are extrapolated from published data on analogous compounds. Actual values may vary based on solvent and experimental conditions. csic.es

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are often essential for unambiguous structural assignment, particularly for complex analogs. vulcanchem.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within the pyridine and piperidine rings. For example, it would show correlations between adjacent protons on the piperidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is critical for establishing the connectivity between different fragments of the molecule, such as linking the piperidine ring to the pyridine ring through the ether oxygen by observing a correlation between the piperidine C4-H proton and the pyridine C-2 carbon. vulcanchem.com

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. vulcanchem.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₁₄N₂O. Using electrospray ionization (ESI), the compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺. vulcanchem.comvulcanchem.com Fragmentation patterns observed in the mass spectrum can provide further structural information, often showing cleavage of the ether linkage or fragmentation of the piperidine ring.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.24 g/mol | |

| Monoisotopic Mass | 178.11061 Da | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vulcanchem.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=N, C=C Stretch | 1570 - 1610 |

| Ether | C-O-C Asymmetric Stretch | 1230 - 1270 |

Note: Values are based on typical ranges and data from analogous structures. vulcanchem.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. vulcanchem.com The UV-Vis spectrum of this compound is dominated by the pyridine ring, which acts as the primary chromophore. The spectrum is expected to show absorption bands corresponding to π → π* transitions characteristic of the aromatic system. The position of the maximum absorption (λmax) and its intensity can be influenced by the solvent polarity and pH due to potential protonation of the nitrogen atoms. researchgate.netvulcanchem.com

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|

Note: The exact λmax is dependent on the solvent and substitution pattern. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

For instance, the crystal structure of (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione, an analog, was determined by single-crystal X-ray diffraction. google.com The analysis revealed that the compound crystallizes in an orthorhombic space group (P2₁2₁2₁) with four molecules in the asymmetric unit cell. google.com The specific cell dimensions were found to be a = 10.510 Å, b = 11.169 Å, and c = 15.560 Å, leading to a calculated density of 1.46 g/mL. google.com Such detailed structural information is invaluable for understanding how these molecules pack in a solid state and for rational drug design.

Table 1: Crystallographic Data for an Analog of this compound

| Parameter | Value |

|---|---|

| Compound | (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.510 |

| b (Å) | 11.169 |

| c (Å) | 15.560 |

| Density (g/mL) | 1.46 |

Data sourced from patent WO2007106022A2 google.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating components of a mixture, thereby allowing for the assessment of purity and the quantification of individual compounds. rroij.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly employed methods in the analysis of this compound and its analogs. rroij.comglobalresearchonline.net

HPLC is a highly sensitive and versatile technique used for separating, identifying, and quantifying compounds. rroij.com It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. rroij.com The separation is based on the differential partitioning of the analytes between the two phases. rroij.com

In the context of this compound derivatives, HPLC is routinely used to determine purity. For example, the purity of various synthesized analogs has been reported to be assessed by HPLC, with many compounds achieving purities of over 95%. csic.esacs.org For instance, the final purity of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one was determined using a Shimadzu HPLC system with both C18 and phenyl columns. acs.org The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and water, often with modifiers like trifluoroacetic acid (TFA), run under gradient conditions. acs.org Detection is commonly performed using UV detectors at specific wavelengths, such as 220 and 254 nm. acs.org

Chiral HPLC is a specialized form of HPLC used to separate enantiomers. This is particularly important for chiral derivatives of this compound, where the biological activity often resides in a single enantiomer. For example, the enantiomeric purity of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine was determined to be greater than 99% using chiral HPLC, a critical factor for its selective kinase inhibition. Similarly, another chiral analog was analyzed by chiral HPLC, showing an enantiomeric purity of 91.72%. google.com

Table 2: HPLC Purity Data for Analogs of this compound

| Compound | Purity (%) | HPLC System/Column | Reference |

|---|---|---|---|

| 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | >95% | Shimadzu HPLC, Waters Sunfire C18, Waters Xbridge phenyl | acs.org |

| N-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-4-((4-chlorophenoxy)methyl)piperidine-1-carboxamide | 100% | Not specified | csic.es |

| N-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxamide | 86% | Not specified | csic.es |

TLC is a simpler, cost-effective, and rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. globalresearchonline.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), which is then placed in a sealed chamber with a solvent (the mobile phase). globalresearchonline.net The separation occurs as the mobile phase ascends the plate by capillary action. globalresearchonline.net

TLC is frequently used during the synthesis of this compound analogs to monitor the conversion of reactants to products. google.com It provides a quick qualitative assessment of the reaction mixture's composition, helping to determine the optimal reaction time. globalresearchonline.net While not as quantitative as HPLC, TLC is an invaluable tool for initial purity checks and for determining the appropriate solvent system for purification by column chromatography. globalresearchonline.net For instance, the in-line monitoring of reactions to synthesize derivatives has been performed using TLC.

Iv. Computational and Theoretical Studies on 2 Piperidin 4 Yloxy Pyridine

Molecular Modeling and Simulation of the Compound

Molecular modeling and simulation techniques are employed to investigate the three-dimensional structure and dynamic behavior of 2-(Piperidin-4-yloxy)pyridine.

Energy minimization calculations, often performed using density functional theory (DFT), help identify the most stable conformers. researchgate.net For derivatives of this compound, these calculations can predict the lowest energy conformations, which are crucial for understanding receptor binding and biological activity. acs.org For example, in a study of GPR119 agonists, identifying the low-energy conformations of related compounds was a key step in building a pharmacophore model. acs.org

Table 1: Predicted Conformational Data for Piperidine (B6355638) Analogs

| Compound Class | Predominant Conformation | Key Influencing Factor | Computational Method |

| N-Acylpiperidines | Axial 2-substituent | Pseudoallylic strain | Density Functional Theory (DFT) |

| 2,6-Diarylpiperidin-4-ones | Chair conformation with equatorial aryl groups | Steric hindrance | NMR Spectroscopy and Computational Analysis |

| N-Nitroso Piperidin-4-ones | Twist-boat conformation | N-N=O moiety planarity | NMR Spectroscopy and Computational Analysis |

This table is based on findings from analogous piperidine structures and illustrates the common conformational preferences. acs.orgresearchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of this compound over time. arxiv.org These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological target. arxiv.org MD studies on related ligand-protein complexes have been used to confirm the stability of docking poses and to analyze the pattern of interactions within the binding pocket. nih.gov Such simulations are valuable for understanding the flexibility of the molecule and the stability of its interactions with receptors. nih.gov

Conformational Analysis and Energy Minimization

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic properties and reactivity of this compound.

Quantum chemical methods, such as DFT, are used to calculate the electronic structure of molecules. nrel.gov These calculations can determine various reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net

For pyridine (B92270) derivatives, these calculations can help predict sites of nucleophilic and electrophilic attack. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. worldscientific.com

Table 2: Calculated Electronic Properties of a Related Pyridine Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and based on general findings for similar heterocyclic compounds.

Quantum chemical calculations can predict various spectroscopic properties, including NMR and IR spectra. researchgate.net Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to assign observed bands to specific vibrational modes of the molecule. researchgate.networldscientific.com Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the compound. csic.es For instance, in the characterization of a related compound, pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, ¹H NMR signals were aligned with the expected protons based on its structure. vulcanchem.com

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) modeling is a key computational approach used to understand how the chemical structure of this compound and its analogs relates to their biological activity. mdpi.com SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its activity. acs.org

For compounds containing the this compound scaffold, SAR studies have been instrumental in optimizing their properties for various therapeutic targets. For example, in the development of EGFR inhibitors, introducing a 4-hydroxypiperidine (B117109) moiety and exploring different substituents on the pyrimidine (B1678525) core helped to establish clear structure-activity relationships. bohrium.com It was found that modifications to the piperidine N-substitution, such as adding a benzyl (B1604629) group, could significantly enhance antimalarial activity.

Pharmacophore modeling, often a component of SAR studies, helps to identify the essential structural features required for biological activity. acs.org By overlaying the low-energy conformations of active compounds, a pharmacophore model can be generated to guide the design of new, more potent molecules. acs.org

Table 3: SAR Insights for Analogs of this compound

| Structural Modification | Effect on Biological Activity | Therapeutic Target |

| Piperidine N-substitution (e.g., benzyl) | Enhanced antimalarial activity | Antimalarial |

| Introduction of fused-thiophene or -pyrrole on pyrimidine core | Improved activity and selectivity | EGFR T790M/L858R |

| Replacement of carbamate (B1207046) with a pyrimidine | Increased potency | GPR119 Agonists |

This table summarizes findings from SAR studies on related compounds, highlighting how specific structural changes can modulate biological outcomes. acs.orgbohrium.com

Computational and theoretical chemistry are pivotal in modern drug discovery, providing insights that guide the synthesis and evaluation of new therapeutic agents. For derivatives of this compound, these in-silico methods are instrumental in understanding their chemical behavior and interactions with biological targets.

V. Research on Biological and Pharmacological Activities of 2 Piperidin 4 Yloxy Pyridine and Its Derivatives

Modulation of Serotonin (B10506) Receptors

Derivatives of 2-(piperidin-4-yloxy)pyridine have been a focal point in the study of serotonin receptor modulation, particularly in the context of neurological disorders.

The characterization of this compound derivatives involves extensive in vitro studies to determine their binding affinity and efficacy at the 5-HT1F receptor. google.com Cellular models, often using cells engineered to express the human 5-HT1F receptor, are employed for these investigations. acs.org Binding affinity, typically expressed as the Ki value, quantifies how tightly a compound binds to the receptor. For instance, Lasmiditan has a reported Ki of approximately 23 nM for the 5-HT1F receptor. googleapis.com Efficacy studies, on the other hand, measure the ability of the compound to activate the receptor and elicit a biological response, such as changes in intracellular signaling molecules like cyclic AMP (cAMP). google.com These studies are crucial for confirming that a compound is not only binding to the target but is also functioning as an agonist. google.com

Radioligand binding assays are a fundamental technique used to determine the binding affinity of compounds for receptors. merckmillipore.comnih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is used. merckmillipore.com The ability of a test compound, such as a this compound derivative, to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki). googleapis.commerckmillipore.com Functional assays are then employed to assess the compound's efficacy. google.com These assays measure the biological response following receptor activation. For G-protein coupled receptors like the 5-HT1F receptor, this often involves measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels. google.com The combination of radioligand binding and functional assays provides a comprehensive profile of a compound's interaction with its target receptor. google.comnih.gov

Binding Affinity and Efficacy Studies in Cellular Models

Potential as Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors

In addition to their effects on serotonin receptors, derivatives containing the piperidine (B6355638) scaffold, similar to that in this compound, have been explored as inhibitors of monoacylglycerol lipase (MAGL). nih.govacs.orgresearchgate.net

The inhibition of MAGL has direct relevance to the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. nih.govacs.org MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of CB1 and CB2 receptors. nih.govacs.org This modulation of the endocannabinoid system has therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammation, and pain. nih.govacs.org The development of reversible MAGL inhibitors is of particular interest to avoid the potential side effects associated with chronic blockade of the enzyme, such as desensitization of CB1 receptors. acs.org While the direct link between this compound itself and MAGL inhibition is less documented, the broader class of piperidine-containing compounds has shown promise in this area. nih.govmdpi.comnih.gov

Interactive Data Table: Binding Affinities of Selected Compounds

Below is an interactive table summarizing the binding affinities of representative compounds at various receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Sumatriptan | 5-HT1B | 10.3 googleapis.com |

| Sumatriptan | 5-HT1D | 5.1 googleapis.com |

| Sumatriptan | 5-HT1F | ~23 googleapis.com |

| Lasmiditan | 5-HT1F | 2.21 (as K1 in µM) newdrugapprovals.org |

Therapeutic Implications for MAGL-Mediated Disorders (e.g., Pain, Inflammation, Alzheimer's Disease, Metabolic Disorders)

Monoacylglycerol lipase (MAGL) is a critical enzyme in the central nervous system responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL elevates 2-AG levels, which can produce antinociceptive, anxiolytic, and anti-inflammatory effects. Furthermore, MAGL hydrolysis of 2-AG is a major source of arachidonic acid, a precursor to pro-inflammatory prostaglandins. Consequently, MAGL inhibitors hold therapeutic potential for treating neurodegenerative diseases, pain, and inflammation. nih.gov

While the this compound core is not a direct inhibitor itself, a closely related structure, 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine, which is part of a known fatty acid amide hydrolase (FAAH) inhibitor (PF-3845), was used as a starting point for the rational design of new reversible MAGL inhibitors. nih.gov Researchers engineered a hybrid compound by combining this pyridine-piperidine moiety with a phenolic amide group known to be essential for MAGL inhibitory activity. nih.gov

This design strategy led to the synthesis of a novel class of benzylpiperidine-based MAGL inhibitors. acs.org Structure-activity relationship (SAR) studies on the initial hybrid compound (Compound 7) involved modifying the pyridine (B92270) ring and the phenolic ring to optimize potency. The most potent compound to emerge from this research, Compound 13, incorporated a fluorine atom on the phenolic group and shifted the trifluoromethyl group on the pyridine ring. nih.govacs.org This compound demonstrated a synergistic effect from these modifications, resulting in potent and highly selective inhibition of MAGL. acs.org The therapeutic potential of such inhibitors is linked to their ability to modulate the endocannabinoid system and reduce pro-inflammatory signals, which are implicated in conditions like Alzheimer's disease, pain, and inflammation. nih.gov

| Compound | Modifications from Parent Compound 7 | MAGL IC₅₀ (nM) | FAAH IC₅₀ (μM) |

|---|---|---|---|

| Compound 7 | Parent Compound | 133.9 | 5.9 |

| Compound 11b | CF₃ group moved from position 5 to 4 on pyridine ring | 13.1 | > 10 |

| Compound 13 | CF₃ at position 4 (like 11b) and F atom added to phenolic ring | 2.0 | > 10 |

Activity as N-Myristoyltransferase (NMT) Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of N-myristoyltransferase (NMT), a promising drug target for infectious diseases.

N-myristoyltransferase is an essential enzyme in eukaryotes, including parasitic protozoa like Plasmodium, the causative agent of malaria. researchgate.net The enzyme catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of numerous proteins. This lipid modification is crucial for protein function, particularly in mediating membrane targeting and protein-protein interactions. mdpi.com In Plasmodium falciparum, NMT substrates are vital for essential processes such as host cell invasion, making the enzyme a validated and attractive target for the development of new antimalarial drugs. researchgate.netmdpi.com

The development of NMT inhibitors featuring the this compound core arose from a scaffold simplification strategy. Initial research focused on inhibitors with more complex bicyclic cores. To improve drug-like properties, these were simplified to a phenyl derivative, which provided a versatile platform for studying structure-activity relationships. nih.gov Subsequent replacement of the phenyl group with a pyridine ring yielded the pyridyl scaffold. This modification led to molecules with improved enzyme and cellular potency and reduced lipophilicity, key attributes for drug development. nih.gov

The pyridyl-based inhibitors derived from the this compound scaffold have demonstrated high potency. Further structure-based design efforts led to the discovery of compounds with single-digit nanomolar (nM) enzyme affinity and sub-micromolar (μM) anti-plasmodial activity. nih.gov For instance, one of the most potent inhibitors in this series exhibited significant affinity for the NMT enzyme. These studies highlight the effectiveness of the scaffold in creating potent NMT inhibitors.

| Compound Series | Enzyme Affinity | Anti-plasmodial Activity |

|---|---|---|

| Pyridyl-based derivatives | Single-digit nM | Sub-μM |

Compounds based on the this compound framework have shown significant activity against malaria parasites. Research has confirmed that these inhibitors are potent against both Plasmodium falciparum and Plasmodium vivax NMT. researchgate.net Notably, select compounds were found to be effective against both the blood and liver stages of the parasite, indicating their potential to not only treat active infections but also to prevent relapse, particularly in the case of P. vivax. researchgate.net

Enzyme and Cellular Potency Studies

Heterocyclic GLP-1 Agonist Activity

The this compound scaffold and its bioisosteres, such as (piperidin-4-yloxy)pyrimidine, are core components of agonists for the G-protein-coupled receptor 119 (GPR119). GPR119 is expressed primarily in pancreatic β-cells and intestinal enteroendocrine cells. Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion. acs.org This dual mechanism makes GPR119 agonists, and by extension the heterocyclic compounds that activate them, a subject of significant interest for the treatment of type 2 diabetes and other metabolic disorders. acs.org

Research by Arena Pharmaceuticals identified a series of (piperidin-4-yloxy)pyrimidine GPR119 agonists. One prototype compound demonstrated high potency and favorable oral bioavailability in rats. acs.org Further exploration showed that replacing the central pyrimidine (B1678525) with a pyridine ring was also well-tolerated and maintained potent activity. acs.org

| Compound Scaffold | Human GPR119 EC₅₀ | Activity Notes |

|---|---|---|

| (Piperidin-4-yloxy)pyrimidine | 0.47 nM | Partial agonist at human receptor; lowered blood glucose in rat oGTT. acs.org |

| (Piperidin-4-yloxy)pyridine | Potent | Demonstrated 43% inhibition of glucose AUC in rat oGTT. acs.org |

Therapeutic Potential for Type 2 Diabetes Mellitus and Metabolic Disorders

Protein Kinase Inhibition

The versatile this compound scaffold has also been incorporated into the design of potent protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. bohrium.comacs.org These inhibitors function by blocking the action of specific kinases that are often overactive in cancer cells, driving their uncontrolled growth and survival. acs.org

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular functions, but their aberrant activation is linked to the progression of numerous cancers. nih.govspandidos-publications.com Overexpression or mutation of c-Met can drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. spandidos-publications.comaacrjournals.org Consequently, c-Met is a major target for cancer drug development. acs.org Derivatives of this compound have been successfully integrated into molecules designed to inhibit c-Met kinase activity. nih.gov For example, a series of compounds based on a lead structure, BMS-777607, which incorporates a related piperidine moiety, showed significant inhibitory effects on c-Met with IC50 values in the nanomolar range. nih.gov Another study developed tepotinib (B1684694) derivatives with this scaffold that exhibited potent activity against liver cancer cell lines. mdpi.com

The table below presents the inhibitory activity of several c-Met inhibitors.

Table 2: Inhibitory Activity of Representative c-Met Kinase Inhibitors| Compound | Target Cell Line | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| (R, S)-12a (Tepotinib derivative) | MHCC97H (Liver Cancer) | 0.002 µM | mdpi.com |

| Compound 5a | HepG-2 (Liver Cancer) | 3.42 µM (cell growth) / 4.27 nM (c-Met enzyme) | nih.gov |

| Compound 5b | HepG-2 (Liver Cancer) | 3.56 µM (cell growth) / 7.95 nM (c-Met enzyme) | nih.gov |

| Compound 22 | Not Specified | Potent c-Met inhibitor | acs.org |

| PHA665752 | SH-EP (Neuroblastoma) | Dose-dependent inhibition | nih.gov |

The HGF/c-Met signaling pathway activates several downstream cascades, such as the AKT and ERK1/2 pathways, which are central to promoting cell proliferation, migration, invasion, and survival (by inhibiting apoptosis, or programmed cell death). spandidos-publications.comaacrjournals.org By blocking the kinase activity of c-Met, inhibitors based on the this compound structure can effectively shut down these signals. aacrjournals.orgmdpi.com Studies have shown that treatment with these inhibitors leads to a dose-dependent reduction in cancer cell proliferation and migration. nih.govamegroups.org For instance, the c-Met inhibitor INCB28060 was shown to potently inhibit c-Met-dependent tumor cell proliferation and migration and effectively induce apoptosis. aacrjournals.org Similarly, knocking down c-Met expression or inhibiting its activity has been shown to reduce the adhesion and invasion abilities of cancer cells, highlighting the therapeutic potential of these compounds in preventing metastasis. spandidos-publications.com

Focus on c-Met Inhibitors and their Role in Abnormal Cell Growth (e.g., Cancers)

Investigation of Related Biological Targets and Pathways

Beyond GPR119 and c-Met, the this compound core and related structures are being explored for their activity against other significant biological targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition: In the field of oncology, derivatives have been designed as inhibitors of EGFR, another critical receptor tyrosine kinase involved in cancer. Specifically, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were synthesized as potent inhibitors of mutated EGFR (T790M/L858R), which is responsible for resistance to some first-generation EGFR inhibitor drugs in non-small cell lung cancer (NSCLC). bohrium.comresearchgate.net One promising compound, 9i , potently suppressed the mutant EGFR kinase and the proliferation of H1975 cancer cells, while also hindering cell migration and promoting apoptosis. bohrium.comresearchgate.net

Acetyl-CoA Carboxylase (ACC) Inhibition: The piperidine derivative scaffold is also being investigated for its potential to inhibit ACC enzymes (ACC1 and ACC2). google.comgoogle.com These enzymes are key regulators of fatty acid metabolism, and their inhibition is considered an attractive strategy for treating metabolic diseases such as obesity and diabetes. google.com

Other Kinases and Receptors: The structural versatility of the piperidine-pyridine combination makes it a valuable building block in drug discovery. evitachem.com It has been incorporated into inhibitors for other kinases relevant to cancer, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). smolecule.com Additionally, research has explored its use in developing ligands for various other G protein-coupled receptors and enzymes, indicating a broad range of potential therapeutic applications. mdpi.com

Regulation of Metabolic Pathways

Derivatives of this compound have been investigated for their ability to modulate key enzymes involved in metabolic processes. For instance, certain analogues have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. acs.org The metabolic stability of these compounds is a critical factor in their potential therapeutic application. Studies have shown that modifications to the piperidine ring, such as the introduction of fluorine atoms or other polar groups, can significantly enhance metabolic stability in liver microsomes. acs.org For example, an unsubstituted piperidine derivative showed a short half-life in mouse liver microsomes, while analogues with a 4-fluoro or a 4-carboxyl group on the piperidine ring exhibited substantially greater stability. acs.org

The pyridine ring itself can influence the metabolic profile of the molecule. Replacing a phenyl group with a pyridine ring in some compounds has been shown to improve metabolic stability by over 150-fold. nih.gov This highlights the importance of the pyridine motif in designing compounds with favorable pharmacokinetic properties. nih.gov

Applications in Receptor Interaction Studies

The this compound scaffold is a valuable tool for studying receptor interactions due to its structural similarities to biologically active molecules. Its derivatives have been synthesized and evaluated for their binding affinity to various receptors, particularly G protein-coupled receptors (GPCRs) and sigma receptors, which are important targets in the central nervous system. mdpi.com

Research has focused on designing dual-acting ligands that can simultaneously modulate multiple receptors. For example, a series of piperidine-based compounds have been developed as dual histamine (B1213489) H3 and sigma-1 receptor ligands for the potential treatment of pain. nih.gov In these studies, the unsubstituted piperidine ring was found to be crucial for high affinity at the human H3 receptor. nih.gov

Furthermore, derivatives of this compound have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), which is often dysregulated in cancer. bohrium.comnih.gov By modifying the core structure, researchers have developed potent and selective inhibitors of mutant forms of EGFR, such as EGFRT790M/L858R, which are associated with resistance to cancer therapies. bohrium.comnih.gov One such derivative, compound 9i, demonstrated strong inhibitory activity against the mutant EGFR kinase and cancer cell proliferation. bohrium.comnih.gov

The following table summarizes the receptor binding affinities of selected this compound derivatives:

| Compound/Derivative | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

| 5 | hσ₁R | Kᵢ = 1.45 nM | mdpi.com |

| 3 | hσ₁R | Kᵢ in the 3 nM range | mdpi.com |

| 6 | hσ₁R | Kᵢ in the 3 nM range | mdpi.com |

| 7 | hσ₁R | Kᵢ in the 3 nM range | mdpi.com |

| 9i | EGFRT790M/L858R | IC₅₀ = 4.902 nM | bohrium.comnih.gov |

| 5 | hH₃R | Kᵢ = 6.2 nM | nih.gov |

| 6 | hH₃R | Kᵢ = 2.7 nM | nih.gov |

| 7 | hH₃R | Kᵢ = 5.2 nM | nih.gov |

| 12 | hH₃R | Kᵢ = 7.7 nM | nih.gov |

| 13 | hH₃R | Kᵢ = 24.2 nM | nih.gov |

| 14 | hH₃R | Kᵢ = 69 nM | nih.gov |

| 12 | σ₁R | Kᵢ = 4.5 nM | nih.gov |

| 13 | σ₁R | Kᵢ = 5.6 nM | nih.gov |

| 14 | σ₁R | Kᵢ = 3.3 nM | nih.gov |

Development as PDGFRβ-Specific Radioligands

The structural framework of this compound has been utilized in the development of radioligands for imaging specific molecular targets. While direct development as a Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) specific radioligand is not extensively detailed in the provided context, the general applicability for creating radiolabeled compounds is noted. The development of radiotracers for targets like the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase similar to PDGFRβ, highlights the potential of such scaffolds. researchgate.netacs.org The process involves designing ligands with high affinity and selectivity for the target receptor and then labeling them with a positron-emitting radionuclide. researchgate.net

In Vivo Pharmacological Studies and Efficacy

Animal Models of Disease

Derivatives of this compound have been evaluated in various animal models to assess their therapeutic potential.

Pain Models: Certain dual histamine H3/sigma-1 receptor ligands based on the piperidine core have demonstrated analgesic activity in animal models of both nociceptive and neuropathic pain. nih.gov

Cancer Models: In the context of cancer, a derivative of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine, compound 9i, was shown to hinder cell migration and promote apoptosis in H1975 cancer cells, suggesting its potential as a treatment for non-small cell lung cancer. bohrium.comnih.gov Another study involving a pyridine-based compound, compound 12, showed a significant reduction in tumor volume and proliferation in an in vivo tumor model. acs.org

Visceral Leishmaniasis: A series of amino-pyrazole ureas, which can be synthesized using this compound hydrochloride, were tested in a hamster model of visceral leishmaniasis. dndi.org One compound from this series demonstrated high levels of in vivo efficacy against Leishmania infantum. dndi.org

Anxiety Models: A piperazine (B1678402) analogue of a compound, which showed improved metabolic stability compared to its piperidine counterpart, was active in a rodent ultrasonic vocalization test, an animal model for anxiety. acs.org

The following table summarizes the in vivo efficacy of selected derivatives in animal models:

| Compound/Derivative | Animal Model | Disease | Outcome | Reference |

| Compound 12 | In vivo tumor model | Cancer | Reduced tumor volume by 42.1% | acs.org |

| Compound 26 | Hamster model | Visceral Leishmaniasis | >90% efficacy against Leishmania infantum | dndi.org |

| Piperazine analogue of compound 33 | Rodent ultrasonic vocalization test | Anxiety | Active in the model | acs.org |

Biodistribution Experiments

Biodistribution studies are essential for understanding how a compound and its radiolabeled versions distribute throughout the body, particularly their ability to cross the blood-brain barrier and accumulate in target tissues. While specific biodistribution data for this compound itself is not provided, studies on related radiolabeled compounds offer insights.

For example, in the development of PET tracers for neuroinflammation, the brain uptake of various candidate molecules is a critical parameter. mdpi.com Biodistribution experiments with quinoline-based derivatives, which share structural similarities with pyridine derivatives, have shown varying levels of brain uptake in mice. mdpi.com For instance, [¹⁸F]SQ3, a quinoline (B57606) derivative, exhibited high initial brain uptake of 2.08% of the injected dose per gram of tissue (%ID/g) at 2 minutes post-injection. mdpi.com Another compound, [¹⁸F]BQ2, showed moderate brain uptake of 1.59% ID/g at 2 minutes. mdpi.com These studies underscore the importance of the chemical structure in determining the biodistribution profile of a potential imaging agent. mdpi.com

Vi. Medicinal Chemistry and Drug Discovery Applications of 2 Piperidin 4 Yloxy Pyridine

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For derivatives of 2-(Piperidin-4-yloxy)pyridine, these studies have provided critical insights into how structural modifications influence biological activity and physicochemical properties.

The core structure, consisting of a piperidine (B6355638) ring linked to a pyridine (B92270) moiety, is key to its interaction with biological targets like G protein-coupled receptors (GPCRs) and enzymes. The piperidine component often enhances binding affinity and specificity. For instance, in the development of inhibitors for the epidermal growth factor receptor (EGFR) mutant T790M/L858R, which is implicated in non-small cell lung cancer, the introduction of a 4-hydroxypiperidine (B117109) group was explored to understand SAR. bohrium.com

Modifications at various positions of the this compound scaffold have been shown to significantly impact its biological effects. For example, N-substitution on the piperidine ring, such as with a benzyl (B1604629) group, has been found to enhance antimalarial activity. In the context of M4 positive allosteric modulators (PAMs) for potential use in treating CNS disorders, maintaining the 2-methyl-5-(piperidin-4-yloxy)pyridine moiety while altering other parts of the molecule was a key strategy. nih.gov

The ether linkage between the piperidine and pyridine rings is another critical feature. Compared to amine linkers, ether bridges generally offer improved metabolic stability by being less susceptible to oxidative deamination. vulcanchem.com Furthermore, the sp³-hybridized nature of the piperidine ring introduces conformational restriction, which can enhance target selectivity by reducing the entropic penalty upon binding. vulcanchem.com

Design and Synthesis of Novel Derivatives and Analogs

The design and synthesis of novel derivatives and analogs of this compound are driven by the insights gained from SAR and SPR studies. These efforts aim to create compounds with improved therapeutic profiles.

Exploration of Substituent Effects on Biological Activity

The strategic placement of substituents on the this compound scaffold can dramatically alter biological activity. In the pursuit of potent EGFR inhibitors, researchers have synthesized various 2-arylamino-4-(piperidin-4-yloxy)pyrimidines. bohrium.comresearchgate.netnih.gov These studies revealed that different substituents on the arylamino and pyrimidine (B1678525) rings significantly affected the inhibitory activity against EGFRT790M/L858R. bohrium.com For example, introducing a fused-thiophene or -pyrrole on the pyrimidine core was a strategy to achieve conformational restriction and improve selectivity. researchgate.netnih.gov